molecular formula C15H14FNO3S B7612935 ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B7612935
M. Wt: 307.3 g/mol
InChI Key: UQCSNRZGLDSOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzamido group and a carboxylate ester group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure liquid chromatography (HPLC) for purification and the implementation of large-scale reactors for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to modulate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: Similar structure but with a tetrahydrobenzo[b]thiophene ring.

    ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure with an additional methoxyphenyl group.

Uniqueness

ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of a fluorobenzamido group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-3-20-15(19)12-8-9(2)21-14(12)17-13(18)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCSNRZGLDSOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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